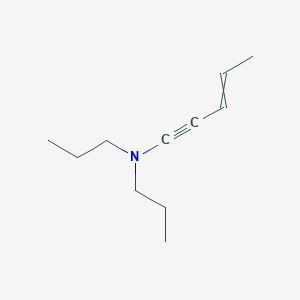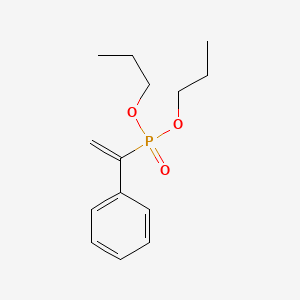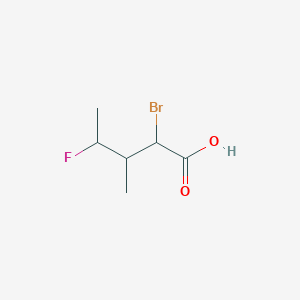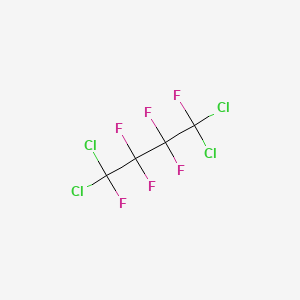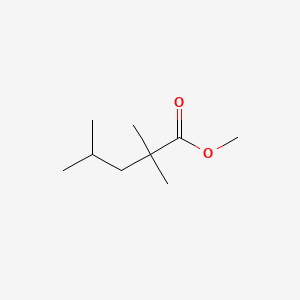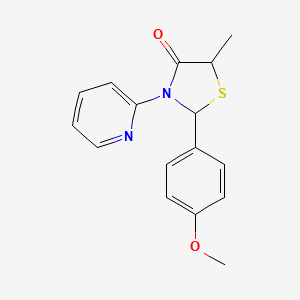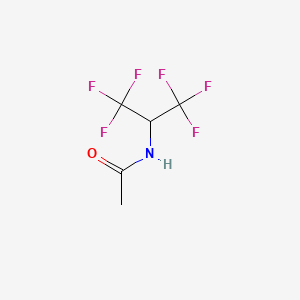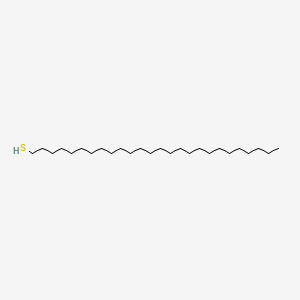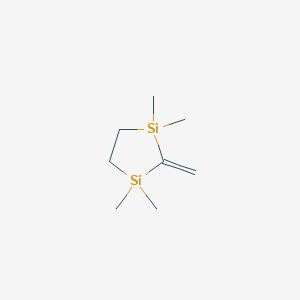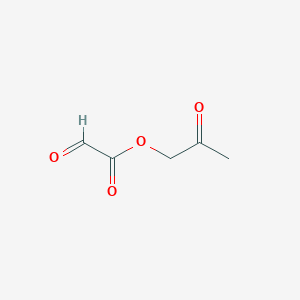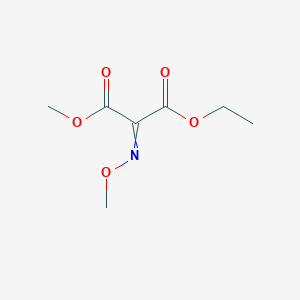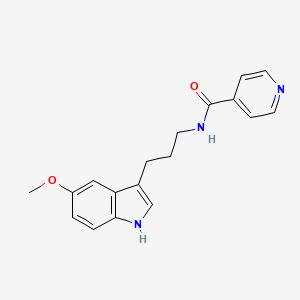
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is a compound that combines the structural features of isonicotinamide and 5-methoxyindole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the reaction of isonicotinamide with a 5-methoxyindole derivative. One common method is the condensation reaction between isonicotinamide and 3-(5-methoxy-3-indolyl)propylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Wirkmechanismus
The mechanism of action of Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A related compound with a similar structure but lacking the indole moiety.
5-Methoxyindole: Shares the indole structure but lacks the isonicotinamide group.
Isonicotinic Acid: Similar to isonicotinamide but with a carboxylic acid group instead of an amide.
Uniqueness
Isonicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is unique due to its combined structural features of isonicotinamide and 5-methoxyindole. This combination allows it to exhibit properties of both parent compounds, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
72612-10-3 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-4-5-17-16(11-15)14(12-21-17)3-2-8-20-18(22)13-6-9-19-10-7-13/h4-7,9-12,21H,2-3,8H2,1H3,(H,20,22) |
InChI-Schlüssel |
LOBHEUKBDZAKFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



